4,4-Dimethyl-2-phenylcyclohexan-1-amine
Description
Significance of Cyclohexylamines as Molecular Scaffolds
The cyclohexylamine (B46788) moiety is a valuable molecular scaffold in the design and synthesis of new chemical entities. Its significance stems from its role as a versatile building block for more complex molecules. In medicinal chemistry, the phenylcyclohexylamine framework is a well-established pharmacophore. For instance, analogues of 1-phenylcyclohexylamine have been extensively studied for their potential as anticonvulsant agents. acs.orgnih.gov Research into these compounds involves examining their activity in seizure models and their binding affinities for specific receptor sites in the brain, such as those for phencyclidine (PCP). nih.gov The development of N-substituted-1-phenylcyclohexylamines has also led to the discovery of compounds with useful anesthetic properties in both human and veterinary medicine. google.com
The utility of the cyclohexylamine scaffold extends to its role as a key intermediate in the synthesis of a wide range of organic compounds. The primary amine group can be readily functionalized, serving as a handle for introducing various substituents to modulate the molecule's physicochemical properties and biological activity. This adaptability makes substituted cyclohexylamines attractive starting points for creating libraries of compounds for drug discovery and other applications.
Overview of 4,4-Dimethyl-2-phenylcyclohexan-1-amine within Chemical Research
Within the broader class of substituted cyclohexylamines, this compound is a specific derivative noted in chemical research catalogs. While extensive peer-reviewed studies on this particular compound are not widely available in public literature, its structure suggests potential areas of scientific interest based on its similarity to other well-researched phenylcyclohexylamines.
The compound is commercially available, primarily in its hydrochloride salt form, indicating its use as a research chemical or a building block for more complex syntheses. The presence of the dimethyl groups at the 4-position of the cyclohexane (B81311) ring introduces a specific steric constraint, which can influence the molecule's conformational preferences and its interaction with biological targets. The relative positions of the amino group and the phenyl group (at positions 1 and 2, respectively) are critical features that would be expected to dictate its pharmacological profile, drawing comparisons to other neurologically active phenylcyclohexylamine analogues. nih.gov
Given the established anticonvulsant and anesthetic activities of related structures, it is plausible that research involving this compound could be directed towards exploring its potential as a modulator of the central nervous system. However, without specific published research, its precise properties and applications remain a subject for future investigation.
Table 1: Chemical Identification of this compound Hydrochloride
| Identifier | Value |
|---|---|
| IUPAC Name | This compound hydrochloride |
| CAS Number | 2059971-65-0 |
| InChI Key | YHRRNSGDGXDIFG-UHFFFAOYSA-N |
| Physical Form | Powder |
Structure
3D Structure
Properties
Molecular Formula |
C14H21N |
|---|---|
Molecular Weight |
203.32 g/mol |
IUPAC Name |
4,4-dimethyl-2-phenylcyclohexan-1-amine |
InChI |
InChI=1S/C14H21N/c1-14(2)9-8-13(15)12(10-14)11-6-4-3-5-7-11/h3-7,12-13H,8-10,15H2,1-2H3 |
InChI Key |
KJMPBAHJHSPOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)C2=CC=CC=C2)N)C |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dimethyl 2 Phenylcyclohexan 1 Amine
Precursor Synthesis and Reactivity
The foundation for the synthesis of the target amine lies in the construction of a cyclohexanone ring bearing the requisite dimethyl and phenyl substituents at specific positions. The reactivity of these ketone intermediates is then exploited to introduce the amine functionality.
The preparation of substituted cyclohexanones is a critical first step. Key precursors include 4,4-dimethyl-2-cyclohexen-1-one and 2-phenylcyclohexan-1-one, which can be synthesized through various established organic reactions.
4,4-Dimethyl-2-cyclohexen-1-one is a valuable ketone intermediate. One common and efficient method for its synthesis involves a reaction between 1-(2-Methylpropenyl)pyrrolidine and methyl vinyl ketone. This procedure is a useful substitute for the Robinson annulation reactions and avoids the strongly basic conditions that can lead to side reactions like aldol condensations. The reaction proceeds via a Diels-Alder type cycloaddition followed by hydrolysis to yield the desired product. Yields for this method can be as high as 85%. Another approach is the Michael addition of methyl vinyl ketone to isobutyraldehyde, followed by ring formation in a basic medium, although this method generally results in lower yields of 25-43%.
2-Phenylcyclohexanone can be prepared through several synthetic routes. One method involves the Grignard reaction of bromobenzene with cyclohexanone to form 1-phenylcyclohexanol, which is then dehydrated to 1-phenylcyclohexene. Subsequent hydroboration and oxidation of the alkene yield 2-phenylcyclohexanone. Another approach is the direct α-phenylation of cyclohexanone. For instance, the reaction of cyclohexanone with chlorobenzene in the presence of a palladium catalyst and a base like sodium t-butoxide can afford 2-phenylcyclohexanone in high yield.
Interactive Table: Synthesis of Cyclohexanone Precursors
| Precursor | Reactants | Reagents/Catalysts | Conditions | Yield |
|---|---|---|---|---|
| 4,4-Dimethyl-2-cyclohexen-1-one | 1-(2-Methylpropenyl)pyrrolidine, Methyl vinyl ketone | 8 M Hydrochloric acid | Room temperature, 14 hours | 71-85% |
| 2-Phenylcyclohexanone | Cyclohexanone, Chlorobenzene | [(IPr)Pd(acac)Cl], Sodium t-butoxide | Toluene, 60°C, 2 hours | 86% |
| 2-Phenylcyclohexanone | 1-Phenylcyclohexene | Pyridinium chlorochromate (PCC) | Dichloromethane, 0°C to room temp, 3.5 hours | 90% |
Enamine chemistry is a powerful tool for the derivatization of cyclohexanones, allowing for the introduction of substituents at the α-carbon position. Enamines are formed through the condensation reaction of a ketone, such as cyclohexanone, with a secondary amine like pyrrolidine, in the presence of an acid catalyst. This reaction is a reversible process that involves the formation of a carbinolamine intermediate, followed by dehydration to yield the enamine.
The resulting enamine is a nucleophile and can react with various electrophiles in a manner similar to enolates. The Stork enamine reaction, for example, involves the Michael addition of an enamine to an α,β-unsaturated carbonyl compound. This reaction is advantageous as enamines are neutral and easier to handle than enolate ions.
For unsymmetrical cyclohexanone derivatives, the regioselectivity of enamine formation is influenced by steric factors. For example, in 2-methylcyclohexanone, the less substituted enamine is preferentially formed to avoid steric clashes between the methyl group and the secondary amine. The stereochemistry of the subsequent alkylation of the enamine is also a key consideration, with the electrophile typically attacking from the less hindered face of the double bond. This control over regioselectivity and stereoselectivity makes enamine chemistry a versatile method for the synthesis of complex substituted cyclohexanones, which are precursors to compounds like 4,4-Dimethyl-2-phenylcyclohexan-1-amine.
Amination Reactions for Cyclohexylamine (B46788) Formation
Once the substituted cyclohexanone precursor, 4,4-dimethyl-2-phenylcyclohexan-1-one, is synthesized, the next crucial step is the introduction of the amine group to form the target cyclohexylamine. Several chemical strategies can be employed for this transformation, each with its own set of advantages and considerations.
Reductive amination is a widely used and efficient method for the synthesis of amines from ketones or aldehydes. This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of the ketone with an amine (such as ammonia (B1221849) for a primary amine), followed by in-situ reduction to the corresponding amine. The reaction is typically carried out under neutral to weakly acidic conditions.
For the synthesis of this compound, the precursor ketone would be reacted with ammonia. A key aspect of this method is the choice of reducing agent, which needs to selectively reduce the imine intermediate in the presence of the starting ketone.
Commonly used reducing agents for this purpose include:
Sodium cyanoborohydride (NaBH3CN) : This reagent is particularly effective because it is less reactive towards ketones and aldehydes at neutral pH but readily reduces the protonated imine intermediate.
Sodium triacetoxyborohydride (NaBH(OAc)3) : A milder and less toxic alternative to sodium cyanoborohydride, it is also highly effective for reductive aminations.
Catalytic Hydrogenation : The use of hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is another viable option.
Interactive Table: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Features |
|---|---|---|
| Sodium cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Selective for imines over ketones; requires careful handling due to cyanide toxicity. |
| Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane, Dichloroethane | Mild and selective; sensitive to water. |
| Catalytic Hydrogenation (H2/Pd/C, Raney Ni) | Methanol, Ethanol, Acetic Acid | "Green" method; may require pressure equipment. |
Nucleophilic substitution presents another potential pathway for the introduction of an amine group. This approach would typically involve the conversion of the ketone to a species with a good leaving group at the C1 position, followed by displacement with an amine nucleophile.
A possible, though likely multi-step, route could involve the reduction of the cyclohexanone to the corresponding cyclohexanol. The hydroxyl group could then be converted into a better leaving group, such as a tosylate or a halide. Subsequent reaction with ammonia or an ammonia equivalent would then yield the desired amine via an SN2 reaction. However, this approach can be complicated by competing elimination reactions, especially with a sterically hindered substrate.
Direct amination of a carbonyl group via nucleophilic attack is generally not feasible. However, related strategies like the Vicarious Nucleophilic Substitution (VNS) of hydrogen have been explored for the amination of electron-deficient aromatic and heteroaromatic systems. In the context of cyclohexanones, such a direct substitution is not a standard method.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. Several MCRs are well-suited for the synthesis of highly substituted amines.
For instance, a variation of the Ugi reaction could potentially be designed to construct the aminocyclohexane framework. The classical Ugi four-component reaction (U-4CR) involves a ketone, an amine, a carboxylic acid, and an isocyanide. A modified Ugi reaction or a related isocyanide-based MCR could be envisioned where a suitably functionalized cyclohexanone derivative participates in the reaction to generate a precursor that can be cyclized or further modified to yield the target amine.
Another relevant MCR is the Petasis reaction (also known as the borono-Mannich reaction), which involves the reaction of an amine, a carbonyl compound, and an organoboronic acid. This reaction is particularly useful for the synthesis of substituted amines. While a direct application to the synthesis of this compound from simple starting materials in one step is not straightforward, MCRs represent a powerful strategy in medicinal chemistry for rapidly generating libraries of structurally diverse compounds, including complex aminocyclohexane derivatives.
Stereoselective Synthesis of this compound
The control of stereochemistry is paramount in the synthesis of this compound, which has two stereocenters, leading to four possible stereoisomers. Methodologies to selectively synthesize one of these isomers are critical.
Chiral Auxiliaries and Catalytic Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral amines, auxiliaries like pseudoephenamine have proven to be highly effective, particularly in achieving high diastereoselectivity in alkylation reactions. wikipedia.org While a direct application to this compound is not extensively documented, a plausible approach would involve the use of a chiral auxiliary to guide the introduction of the phenyl or amine group with specific stereochemistry.
Catalytic asymmetric synthesis offers a more atom-economical approach by using a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of amines and their derivatives. nih.gov For instance, chiral phosphoric acids or chiral amines can catalyze reactions such as Michael additions or reductive aminations on prochiral precursors to afford chiral cyclohexylamines with high enantioselectivity. nih.gov
Table 1: Representative Catalyst Systems for Asymmetric Amine Synthesis
| Catalyst Type | Reaction | Typical Enantiomeric Excess (ee) |
|---|---|---|
| Chiral Phosphoric Acid | Asymmetric Reductive Amination | >90% |
| Chiral Diamine-Metal Complex | Asymmetric Hydrogenation of Imines | >95% |
| Proline Derivatives | Asymmetric Mannich Reaction | >90% |
Kinetic Resolution Techniques for Enantiomeric Purity
Kinetic resolution is a key technique for separating a racemic mixture of chiral compounds. This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. wikipedia.org One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. This technique can be applied to a racemic mixture of this compound to isolate one enantiomer.
Enzymatic kinetic resolution, often employing lipases, is a common and highly effective method. nih.gov For example, a lipase can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted amine, which is now enantiomerically enriched. nih.gov A significant advantage of this method is its high enantioselectivity under mild reaction conditions. Dynamic kinetic resolution (DKR) is an advancement where the slower-reacting enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. rsc.orgresearchgate.net
Control of Diastereoselectivity in Cyclohexane (B81311) Systems
The cyclohexane ring's conformational preferences heavily influence the diastereoselectivity of reactions. The bulky gem-dimethyl group at the C4 position of the target molecule will likely lock the ring in a specific chair conformation, which can be exploited to control the stereochemical outcome of reactions.
A common strategy to synthesize substituted cyclohexylamines is the reductive amination of a corresponding ketone. In this case, the synthesis could start from 4,4-dimethyl-2-phenylcyclohexanone. The reduction of the intermediate imine or oxime can lead to either the cis or trans diastereomer of the amine, depending on the steric approach control dictated by the substituents on the ring and the nature of the reducing agent. Bulky reducing agents will preferentially attack from the less hindered face, leading to a predictable diastereomeric outcome.
Table 2: Influence of Reducing Agent on Diastereoselectivity in Ketone Reduction
| Precursor Ketone | Reducing Agent | Major Diastereomer | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| 2-Methylcyclohexanone | NaBH₄ | trans-2-Methylcyclohexanol | 76:24 |
| 2-Methylcyclohexanone | L-Selectride® | cis-2-Methylcyclohexanol | >99:1 |
| 4-tert-Butylcyclohexanone | NaBH₄ | trans-4-tert-Butylcyclohexanol | 88:12 |
Advanced Synthetic Strategies
Modern synthetic chemistry offers a range of advanced strategies that can be applied to the synthesis of complex molecules like this compound.
Transition Metal-Catalyzed Approaches
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds. Palladium-, copper-, and nickel-based catalysts are widely used for amination reactions. nih.govresearchgate.netnih.gov For the synthesis of this compound, a transition metal-catalyzed hydroamination of a suitable diene precursor could be envisioned. Another approach is the catalytic hydrogenation of an enamine or imine derived from 4,4-dimethyl-2-phenylcyclohexenone. rsc.org Ruthenium and rhodium catalysts are often employed for the hydrogenation of aromatic rings and C=N bonds, which could be relevant in multi-step synthetic sequences. researchgate.net
Photochemical Reactions in Cyclohexane Synthesis
Photochemical reactions offer unique pathways for the construction and functionalization of cyclic systems. chemicalbook.com Light-induced reactions can proceed under mild conditions and can access reactive intermediates that are not available through thermal methods. A potential photochemical approach to the cyclohexane core of the target molecule could involve a [4+2] cycloaddition reaction between a suitably substituted diene and a dienophile. bldpharm.com More advanced visible-light photoredox catalysis has emerged as a powerful tool for a variety of transformations, including the generation of radical intermediates that can participate in cyclization reactions to form complex ring systems with high stereocontrol. bldpharm.com
Rearrangement Reactions for Structural Diversification (e.g., Favorskii Rearrangement)
Rearrangement reactions are powerful tools in organic synthesis that allow for the modification of a molecule's carbon skeleton. In the context of this compound, these reactions could be employed to create derivatives with different ring sizes or to introduce the amine functionality through a skeletal reorganization.
One of the most well-known rearrangement reactions applicable to cyclic ketones is the Favorskii rearrangement . This reaction typically involves the treatment of an α-halo ketone with a base to yield a ring-contracted carboxylic acid derivative. wikipedia.org For a hypothetical precursor, α-halo-4,4-dimethyl-2-phenylcyclohexanone, the Favorskii rearrangement could be a viable method for structural diversification, leading to a cyclopentane (B165970) ring system.
The generally accepted mechanism for the Favorskii rearrangement involves the formation of a cyclopropanone intermediate after the initial deprotonation at the α'-position and subsequent intramolecular nucleophilic substitution of the halide. wikipedia.org The resulting cyclopropanone is then attacked by a nucleophile (such as a hydroxide or alkoxide ion), leading to the opening of the three-membered ring and, after protonation, the formation of the carboxylic acid or its ester. The regioselectivity of the ring opening is influenced by the stability of the resulting carbanion intermediate.
Table 1: Hypothetical Favorskii Rearrangement for Structural Diversification
| Reactant | Reagents | Potential Product | Structural Change |
| 2-chloro-4,4-dimethyl-2-phenylcyclohexan-1-one | 1. Sodium methoxide (NaOMe) 2. H₃O⁺ | 3,3-dimethyl-1-phenylcyclopentane-1-carboxylic acid | Ring contraction from a cyclohexane to a cyclopentane ring. |
While the Favorskii rearrangement itself does not directly yield an amine, the resulting carboxylic acid is a versatile intermediate that can be converted to the corresponding amine through various methods, such as the Curtius, Hofmann, or Schmidt rearrangements of the corresponding acyl azide, amide, or carboxylic acid, respectively. This two-step process of rearrangement followed by functional group transformation represents a valid strategy for the structural diversification of the 4,4-dimethyl-2-phenylcyclohexane scaffold.
Beyond the Favorskii rearrangement, other rearrangement reactions could also be envisioned for the synthesis and diversification of aminocyclohexane derivatives. The Beckmann rearrangement of the oxime derived from 4,4-dimethyl-2-phenylcyclohexanone offers a potential route to a lactam. wikipedia.org The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. Subsequent reduction of the resulting lactam would yield a cyclic amine.
Similarly, the Schmidt reaction , which involves the reaction of a ketone with hydrazoic acid in the presence of a strong acid, can also produce a lactam. wikipedia.org Both the Beckmann and Schmidt rearrangements provide pathways to nitrogen-containing heterocyclic scaffolds that are closely related to the target amine and represent key strategies for structural diversification.
Stereochemical and Conformational Analysis of 4,4 Dimethyl 2 Phenylcyclohexan 1 Amine
Configurational Isomerism and Stereoisomeric Forms
Configurational isomers, or stereoisomers, of 4,4-dimethyl-2-phenylcyclohexan-1-amine have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. These isomers are not interconvertible through bond rotations. The presence of multiple stereocenters in the molecule gives rise to both enantiomeric and diastereomeric forms.
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They arise from the presence of chiral centers within a molecule. In this compound, the carbon atoms at position 1 (bonded to the amine group) and position 2 (bonded to the phenyl group) are chiral centers. The presence of these two stereocenters allows for the existence of enantiomeric pairs. For instance, the (1R, 2R) stereoisomer is the enantiomer of the (1S, 2S) stereoisomer, and the (1R, 2S) is the enantiomer of the (1S, 2R) stereoisomer. Enantiomers share identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in equal but opposite directions.
Diastereomers are stereoisomers that are not mirror images of each other. This relationship occurs when a molecule has two or more stereocenters and differs in the configuration at some, but not all, of these centers. For this compound, the relationship between the (1R, 2R) and (1R, 2S) stereoisomers is diastereomeric. Similarly, the (1S, 2S) and (1S, 2R) isomers are diastereomers.
The relative orientation of the amine and phenyl groups on the cyclohexane (B81311) ring defines two main diastereomeric forms: cis and trans. In the cis isomer, the amine and phenyl groups are on the same side of the ring, corresponding to the (1R, 2S) and (1S, 2R) configurations. In the trans isomer, these groups are on opposite sides, corresponding to the (1R, 2R) and (1S, 2S) configurations. Unlike enantiomers, diastereomers have distinct physical and chemical properties, including different melting points, boiling points, solubilities, and reaction rates.
| Stereoisomer Relationship | Example Configurations | Key Differentiating Property |
| Enantiomers | (1R, 2R) and (1S, 2S) | Direction of optical rotation |
| Diastereomers | (1R, 2R) and (1R, 2S) | Physical and chemical properties |
Conformational Preferences and Dynamics of the Cyclohexane Ring
The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. utexas.edu The substituents on the ring influence the stability of the two possible chair conformations, which can interconvert through a process called ring inversion or "chair flip".
Ring inversion is a rapid process at room temperature, where one chair conformation converts to the other. masterorganicchemistry.com During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for ring inversion in unsubstituted cyclohexane is approximately 10-11 kcal/mol. masterorganicchemistry.com This barrier passes through higher-energy intermediate conformations such as the half-chair and twist-boat. For substituted cyclohexanes, the energy barrier can be influenced by the nature and arrangement of the substituents. Bulky substituents can lower the energy barrier for ring inversion, making the ring more dynamic. nih.gov
The relative stability of the two chair conformers in a substituted cyclohexane is determined by the steric interactions of the substituents. Substituents generally prefer the more spacious equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.org
In this compound, the gem-dimethyl group at C-4 has one methyl group that is always axial and one that is always equatorial, regardless of the ring conformation. This feature significantly influences the conformational preferences of the other substituents.
For the trans isomer, a ring flip will interconvert a conformer with the amine and phenyl groups both in equatorial positions (diequatorial) to one where they are both in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of substantial 1,3-diaxial interactions that would be present in the diaxial form.
For the cis isomer, one substituent is axial and the other is equatorial. Ring inversion leads to another conformer where the positions are swapped. The conformational equilibrium will favor the conformer where the larger group (phenyl) occupies the equatorial position. libretexts.org The steric bulk of substituents generally decreases in the order: tert-butyl > isopropyl > phenyl > ethyl > methyl .
| Isomer | Conformer 1 | Conformer 2 (after ring flip) | More Stable Conformer |
| trans | Phenyl (eq), Amine (eq) | Phenyl (ax), Amine (ax) | Phenyl (eq), Amine (eq) |
| cis | Phenyl (eq), Amine (ax) | Phenyl (ax), Amine (eq) | Phenyl (eq), Amine (ax) |
Note: "eq" denotes an equatorial position, and "ax" denotes an axial position.
Intramolecular interactions can further influence the conformational preferences of this compound.
Spectroscopic Techniques for Stereochemical and Conformational Elucidation
The relative orientation of the amino and phenyl groups on the cyclohexane ring gives rise to cis and trans diastereomers. Furthermore, each of these isomers exists in a dynamic equilibrium between two chair conformations. Spectroscopic methods are indispensable for assigning the stereochemistry and quantifying the conformational preferences.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for analyzing the stereochemistry and conformational dynamics of substituted cyclohexanes in solution.
¹H and ¹³C NMR for Stereochemical Assignment
At room temperature, the rapid chair-chair interconversion of the cyclohexane ring typically results in NMR spectra that show time-averaged signals for the axial and equatorial protons and carbons. However, the chemical shifts (δ) and, particularly, the proton-proton coupling constants (J) provide definitive information for stereochemical assignment.
For this compound, the key diagnostic proton is H1, which is attached to the same carbon as the amino group. The coupling constant between H1 and the adjacent proton H2 (³JH1-H2) is highly dependent on the dihedral angle between them.
In the trans isomer , the thermodynamically favored conformation will have both the bulky phenyl group and the amino group in equatorial positions. This results in an axial-axial relationship between H1 and H2. The corresponding coupling constant (³Jax-ax) is expected to be large, typically in the range of 10-13 Hz.
In the cis isomer , one substituent must be axial while the other is equatorial. Due to the larger steric strain of a phenyl group, it will preferentially occupy the equatorial position, forcing the amino group to be axial. This places H1 in an equatorial position, leading to an equatorial-axial relationship with H2. The resulting coupling constant (³Jeq-ax) would be significantly smaller, around 2-5 Hz.
¹³C NMR spectroscopy complements this analysis. The chemical shifts of the ring carbons are sensitive to the steric environment. According to the gamma-gauche effect, an axial substituent causes shielding (an upfield shift) of the carbons at the C3 and C5 positions relative to it. Therefore, the cis isomer, with its axial amino group, would be expected to show shielded C3 and C5 signals compared to the trans isomer.
Table 1: Expected ¹H NMR Parameters for Diastereomers of this compound This table presents expected values based on established principles for substituted cyclohexanes.
| Isomer | Expected H1 Position | Expected H2 Position | H1-H2 Relationship | Expected ³JH1-H2 (Hz) | Expected H1 Chemical Shift (δ ppm) |
|---|---|---|---|---|---|
| trans | Axial | Axial | ax-ax | 10 - 13 | ~2.6 - 3.0 (upfield) |
Low-Temperature NMR for Conformational Analysis
To study the individual chair conformers, low-temperature NMR experiments are essential. nih.govnih.gov By lowering the temperature sufficiently (e.g., below -80 °C in an appropriate solvent), the rate of chair-chair interconversion can be slowed to the point where separate signals for each conformer are observed. dal.ca This "freezing out" of the equilibrium allows for:
Unambiguous signal assignment for the axial and equatorial substituents in each conformer.
Determination of the equilibrium constant (Keq) by integrating the signals corresponding to the two conformers.
Calculation of the Gibbs free energy difference (ΔG°) between the conformers, which quantifies their relative stability.
For the cis-4,4-Dimethyl-2-phenylcyclohexan-1-amine, this technique would allow for the direct observation of the two equilibrating chair forms: one with an equatorial phenyl/axial amine and the other with an axial phenyl/equatorial amine. The relative populations would reveal the energetic preference, which is expected to strongly favor the conformer with the equatorial phenyl group.
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique yields a precise three-dimensional model of the molecule, confirming the relative stereochemistry (cis or trans) by directly visualizing the spatial arrangement of the amino and phenyl groups.
Key information obtained from X-ray crystallography includes:
Relative Stereochemistry: It definitively distinguishes between the cis and trans isomers.
Solid-State Conformation: It reveals the preferred conformation (typically a chair) and the precise positions (axial or equatorial) of all substituents in the crystal lattice. For instance, it would confirm the diequatorial arrangement of the substituents in the trans isomer.
Bond Lengths and Angles: Provides high-precision data on all geometric parameters.
Absolute Configuration: For a chiral, enantiomerically pure sample, anomalous dispersion techniques can be used to determine the absolute stereochemistry (R/S configuration) at the chiral centers (C1 and C2).
It is important to note that the conformation observed in the crystal is the most stable one in the solid phase and may be influenced by intermolecular packing forces. While this conformation is usually the most stable one in solution as well, this is not always the case.
Table 2: Illustrative Data Obtainable from X-ray Crystallography for trans-4,4-Dimethyl-2-phenylcyclohexan-1-amine This table shows the type of geometric data that would be determined from a crystallographic study.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Crystal System | The crystal lattice system | Monoclinic |
| Space Group | The symmetry group of the crystal | P2₁/c |
| C1-N Bond Length | Length of the carbon-nitrogen bond | ~1.47 Å |
| C2-Cphenyl Bond Length | Length of the carbon-phenyl bond | ~1.52 Å |
| N-C1-C2-Cphenyl Torsion Angle | Dihedral angle defining trans relationship | ~175° - 180° |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Since these vibrational frequencies are dependent on the molecular structure and symmetry, the spectra can be used as a "fingerprint" to distinguish between different conformers and stereoisomers.
The vibrational spectra of the cis and trans isomers of this compound would exhibit distinct differences, particularly in the fingerprint region (below 1500 cm⁻¹), where complex skeletal vibrations occur.
Key spectral regions of interest include:
N-H Stretching: Typically found between 3300-3500 cm⁻¹. The exact position and shape of these bands can indicate the extent of hydrogen bonding, which may differ between the axial and equatorial amino groups.
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are below 3000 cm⁻¹.
C-N Stretching: This vibration, usually in the 1000-1250 cm⁻¹ region, is sensitive to the conformation of the amino group.
By comparing the experimental IR and Raman spectra with spectra calculated for computationally optimized geometries of each possible conformer (using methods like Density Functional Theory, DFT), a confident assignment of the observed bands to specific conformational isomers can be achieved.
Table 3: Representative IR Frequencies for Conformational Analysis This table lists key vibrational modes and their expected regions, highlighting their utility in conformational studies.
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Significance for Analysis |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Sensitive to hydrogen bonding; differs for axial vs. equatorial NH₂. |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms presence of the phenyl group. |
| Aliphatic C-H Stretch | 2850 - 2960 | Characteristic of the dimethylcyclohexyl frame. |
| C-N Stretch | 1000 - 1250 | Position can vary between conformers. |
Mechanistic Studies of Reactions Involving 4,4 Dimethyl 2 Phenylcyclohexan 1 Amine
Reaction Pathway Elucidation in Synthesis
The synthesis of 4,4-dimethyl-2-phenylcyclohexan-1-amine can be envisioned through several synthetic routes, with reductive amination of a corresponding ketone precursor being a prominent pathway. The elucidation of this reaction pathway involves a multi-step process that begins with the formation of an imine or enamine intermediate, followed by reduction to the final amine product.
A likely precursor for the synthesis of this compound is 4,4-dimethyl-2-phenylcyclohexan-1-one. The synthesis of a related compound, 4,4-dimethyl-2-cyclohexen-1-one, has been described and involves the reaction of 1-(2-methylpropenyl)pyrrolidine with methyl vinyl ketone. This suggests that the phenyl group could be introduced through various methods, such as conjugate addition to an enone system or through other established routes to synthesize 2-arylcyclohexanones.
Once the ketone precursor is obtained, the reductive amination process typically proceeds as follows:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of an amine, such as ammonia (B1221849) or a primary amine, on the carbonyl carbon of the ketone. This step is often catalyzed by an acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Formation of a Hemiaminal: This initial attack results in the formation of a hemiaminal intermediate.
Dehydration to an Imine/Enamine: The hemiaminal then undergoes dehydration to form an imine (or an enamine if a secondary amine is used). This step is also typically acid-catalyzed and is often reversible.
Reduction: The final step is the reduction of the C=N double bond of the imine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.
The choice of reducing agent is critical. Milder reducing agents like NaBH₃CN are often preferred as they selectively reduce the iminium ion but not the ketone, allowing the reaction to be performed in a single pot (direct reductive amination). In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the starting ketone.
Role of Intermediates and Transition States
The stereochemical outcome of the synthesis of this compound is determined by the stability of the intermediates and the energies of the transition states during the reduction step. The cyclohexanone ring can exist in various conformations, and the substituents (dimethyl groups and the phenyl group) will influence the preferred geometry of the imine intermediate and the approach of the reducing agent.
The key intermediate that dictates the stereochemistry is the iminium ion formed after dehydration of the hemiaminal. The approach of the hydride from the reducing agent to the iminium carbon can occur from two faces, leading to the formation of different stereoisomers (cis or trans relationship between the phenyl and amino groups).
The transition state for the hydride delivery will be influenced by steric hindrance. The bulky phenyl group and the gem-dimethyl group at the 4-position will create a sterically hindered environment. The reducing agent will preferentially attack from the less hindered face of the iminium ion. The relative energies of the transition states leading to the different stereoisomers will determine the product distribution. For instance, if the attack from the axial direction is less sterically hindered, the resulting equatorial amine will be the major product.
Computational studies on related systems can provide valuable insights into the geometries and energies of these transition states, helping to predict the stereochemical outcome of the reaction.
Kinetic and Thermodynamic Aspects of Reactions
The formation of stereoisomers in the synthesis of this compound can often be understood in terms of kinetic versus thermodynamic control.
Kinetic Control: At lower temperatures and with shorter reaction times, the product that is formed faster (the kinetic product) will predominate. This product corresponds to the reaction pathway with the lowest activation energy. The stereochemistry is determined by the most stable transition state.
Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible. Under these conditions, the most stable product (the thermodynamic product) will be the major isomer. This product corresponds to the lowest energy stereoisomer, which is often the one with bulky substituents in equatorial positions to minimize steric strain.
In the context of this compound, the relative stability of the cis and trans isomers would be a key factor. The trans isomer, where the bulky phenyl and amino groups are on opposite sides of the ring, is generally expected to be the thermodynamically more stable product. However, the kinetic product will depend on the specific steric environment of the iminium intermediate and the nature of the reducing agent.
The table below summarizes the general conditions favoring kinetic versus thermodynamic control.
| Control Type | Reaction Conditions | Determining Factor | Predominant Product |
| Kinetic | Low Temperature, Short Reaction Time | Lower Activation Energy | Product formed fastest |
| Thermodynamic | High Temperature, Long Reaction Time | Lower Product Energy | Most stable product |
Influence of Catalysis on Reaction Mechanisms
Catalysis plays a pivotal role in the synthesis of substituted cyclohexylamines, influencing both the reaction rate and the stereoselectivity.
In the context of reductive amination, both acid and metal catalysts are commonly employed.
Acid Catalysis: As mentioned earlier, acid catalysis is crucial for the formation of the iminium ion intermediate. The acid protonates the carbonyl oxygen, activating the ketone towards nucleophilic attack by the amine. It also facilitates the dehydration of the hemiaminal intermediate.
Metal Catalysis: Catalytic hydrogenation is a widely used method for the reduction of the imine intermediate. Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The mechanism of catalytic hydrogenation involves the adsorption of the imine and hydrogen onto the catalyst surface. The stereochemical outcome is often dictated by the orientation of the imine on the catalyst surface, with hydrogen being delivered from the less sterically hindered face.
The choice of catalyst and support can significantly impact the stereoselectivity of the reduction. For instance, the use of chiral catalysts can lead to the enantioselective synthesis of one enantiomer over the other.
Furthermore, biocatalysis using enzymes such as amine dehydrogenases is an emerging and powerful tool for the asymmetric synthesis of chiral amines. These enzymes can exhibit high enantioselectivity and operate under mild reaction conditions.
The selective hydrogenation of oximes, which can be formed from the corresponding ketone, is another catalytic route to amines. The choice of catalyst (e.g., Pd vs. Pt) can influence whether the C=N or N-O bond is preferentially reduced, providing a handle to control the reaction pathway.
Derivatization and Structural Modification of 4,4 Dimethyl 2 Phenylcyclohexan 1 Amine
N-Substitution Reactions of the Amine Moiety
The primary amine group in 4,4-dimethyl-2-phenylcyclohexan-1-amine is a versatile functional handle for a variety of N-substitution reactions, including acylation, alkylation, and the formation of imines. These reactions allow for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties.
N-acylation is a fundamental transformation for converting primary amines into amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acyl chloride or a carboxylic anhydride. The resulting amides are generally more stable and less basic than their parent amines.
While specific acylation reactions for this compound are not extensively documented in the literature, analogous transformations on similar structures, such as arylcyclohexylamines, are well-established. For instance, the N-acetylation of related aminocyclohexane derivatives has been reported in patent literature, showcasing the feasibility of this modification. A general scheme for the acylation of this compound is presented below.
General Reaction Scheme for Acylation:
Scheme 1: General acylation of this compound with an acyl chloride in the presence of a base.
The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of the acylating agent (R-COCl) can be varied to introduce a wide array of functional groups.
Table 1: Representative Acylating Agents and Potential Products
| Acylating Agent (R-COCl) | Product Name |
|---|---|
| Acetyl chloride | N-(4,4-dimethyl-2-phenylcyclohexyl)acetamide |
| Benzoyl chloride | N-(4,4-dimethyl-2-phenylcyclohexyl)benzamide |
| Cyclopropanecarbonyl chloride | N-(4,4-dimethyl-2-phenylcyclohexyl)cyclopropanecarb |
The nitrogen atom of the primary amine in this compound can be alkylated to yield secondary and tertiary amines. Common alkylating agents include alkyl halides, while reductive amination provides an alternative route for mono- or di-alkylation.
The synthesis of N-alkylated arylcyclohexylamines has been explored, indicating that the amine moiety of the title compound is amenable to such modifications. For example, N-methylation and N,N-dimethylation are common transformations. Reductive amination with formaldehyde, in the presence of a reducing agent like sodium borohydride (B1222165) or formic acid (Eschweiler-Clarke reaction), is a standard method for introducing methyl groups.
General Reaction Scheme for Reductive Amination:
Scheme 2: N,N-dimethylation of this compound via the Eschweiler-Clarke reaction.
Table 2: Potential Alkylation Products and Methods
| Alkylating Agent/Method | Product Name |
|---|---|
| Methyl iodide (excess) | 4,4-dimethyl-N,N-dimethyl-2-phenylcyclohexan-1-amine |
| Formaldehyde/Formic Acid | 4,4-dimethyl-N,N-dimethyl-2-phenylcyclohexan-1-amine |
| Ethyl bromide | N-ethyl-4,4-dimethyl-2-phenylcyclohexan-1-amine |
Primary amines readily condense with aldehydes and ketones to form Schiff bases, or imines. This reversible reaction, often catalyzed by acid or base, is a cornerstone of imine chemistry. The formation of a Schiff base from this compound would involve its reaction with a suitable carbonyl compound.
The synthesis of Schiff bases from cyclohexylamine (B46788) and various aldehydes is well-documented, suggesting that the title compound would behave similarly. orientjchem.orgsemanticscholar.org The reaction is typically carried out by refluxing the amine and the carbonyl compound in a solvent like ethanol, sometimes with a catalytic amount of acid. orientjchem.org
General Reaction Scheme for Schiff Base Formation:
Scheme 3: General synthesis of a Schiff base from this compound and an aldehyde.
Table 3: Representative Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound | Expected Schiff Base Product |
|---|---|
| Benzaldehyde | N-(benzylidene)-4,4-dimethyl-2-phenylcyclohexan-1-amine |
| Salicylaldehyde | 2-(((4,4-dimethyl-2-phenylcyclohexyl)imino)methyl)phenol |
| Acetone | N-(propan-2-ylidene)-4,4-dimethyl-2-phenylcyclohexan-1-amine |
Modifications of the Cyclohexane (B81311) Ring
Beyond the versatile amine handle, the cyclohexane ring of this compound presents opportunities for structural modification, including functionalization at other positions on the ring and alterations to the ring size itself through expansion or contraction strategies.
Directing group-assisted C-H functionalization has emerged as a powerful tool for the selective modification of otherwise inert C-H bonds. nih.govrsc.org The amine or a derivative thereof (e.g., an amide) could potentially direct a metal catalyst to functionalize a specific C-H bond on the cyclohexane ring. While direct examples on the title compound are not available, the principles of directed C-H activation suggest that this is a plausible strategy for introducing new substituents. For instance, palladium-catalyzed C-H activation has been used for the remote functionalization of various amine-containing substrates. nih.gov
Another approach involves the functionalization of a ketone precursor to this compound, namely 4,4-dimethyl-2-phenylcyclohexan-1-one. The ketone offers activated alpha-positions that can be functionalized through various enolate-based reactions before the introduction of the amine group.
Table 4: Potential Strategies for Ring Functionalization
| Strategy | Potential Reaction | Target Position |
|---|---|---|
| Directed C-H Activation | Palladium-catalyzed arylation | C-3 or C-6 |
| Ketone Precursor Functionalization | Enolate alkylation | C-3 or C-5 |
Ring expansion and contraction reactions offer pathways to novel carbocyclic and heterocyclic scaffolds. For a cyclohexylamine derivative, several classical and modern methods could be envisioned to alter the ring size.
Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cyclic ketones. wikipedia.orglibretexts.orgnumberanalytics.com This could be applied to the ketone precursor, 4,4-dimethyl-2-phenylcyclohexan-1-one. The ketone is first converted to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment with nitrous acid generates a diazonium ion that rearranges to a ring-expanded cycloheptanone.
General Reaction Scheme for Tiffeneau-Demjanov Ring Expansion:
Scheme 4: Plausible Tiffeneau-Demjanov ring expansion of a ketone precursor to yield a substituted cycloheptanone.
Ring Contraction: The Favorskii rearrangement of an α-halocyclohexanone provides a route to cyclopentanecarboxylic acid derivatives. adichemistry.comscienceinfo.com This strategy would involve the halogenation of the ketone precursor at the C-2 position, followed by treatment with a base such as an alkoxide. This would lead to a five-membered ring, significantly altering the molecular scaffold.
General Reaction Scheme for Favorskii Rearrangement:
Scheme 5: Potential Favorskii rearrangement of an α-chloro ketone precursor to a cyclopentane (B165970) derivative.
These derivatization and modification strategies highlight the synthetic versatility of this compound and its precursors, opening doors to the creation of a diverse library of related compounds for further investigation.
Phenyl Group Functionalization
The phenyl group of this compound serves as a versatile platform for structural modification, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the molecule's physicochemical properties. Functionalization of this aromatic ring is primarily achieved through two major classes of reactions: electrophilic aromatic substitution and modern cross-coupling reactions. Each approach offers a distinct set of tools for creating a diverse library of derivatives.
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. wikipedia.org In the context of this compound, the outcome of these reactions is heavily influenced by the nature of the substituent already present on the phenyl ring—the 4,4-dimethyl-1-aminocyclohex-2-yl group. The primary amine (-NH₂) is a strongly activating group and directs incoming electrophiles to the ortho and para positions of the phenyl ring. However, this directing effect is contingent on the reaction conditions.
Under neutral or basic conditions, the amine's lone pair of electrons can donate into the aromatic system, stabilizing the cationic intermediate formed during the substitution, which facilitates the reaction. wikipedia.org Conversely, under strongly acidic conditions, which are common for many EAS reactions like nitration (using sulfuric and nitric acid) and Friedel-Crafts reactions, the amine group is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This ammonium group is a powerful deactivating group and directs incoming electrophiles to the meta position.
Nitration and Halogenation:
Nitration can be achieved using nitrating agents under controlled conditions. For instance, milder reagents like nitrocyclohexadienones can achieve mono-nitration on activated aromatic systems, such as those containing amines, while avoiding common problems like oxidation and poly-nitration that occur with harsher acidic methods. nih.gov Halogenation, introducing bromine or chlorine, can be accomplished using reagents like N-halosuccinimides in solvents such as hexafluoroisopropanol (HFIP), which allows for high regioselectivity under mild conditions. researchgate.net The bulky cyclohexyl substituent may sterically hinder the ortho positions, potentially leading to a preference for substitution at the para position when the amine is in its neutral, activating state.
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation are classic EAS methods for forming new carbon-carbon bonds. wikipedia.org However, these reactions are generally incompatible with aromatic rings bearing an amine substituent. The lone pair of electrons on the nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. libretexts.org This not only deactivates the ring towards electrophilic attack but also consumes the catalyst. Therefore, direct Friedel-Crafts modification of this compound is typically not feasible without prior protection of the amine group.
The table below summarizes the expected outcomes of various electrophilic aromatic substitution reactions on the phenyl ring, considering the state of the amine group.
| Reaction | Reagents & Conditions | Directing Effect of Substituent | Expected Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | Meta-directing (due to -NH₃⁺ formation) | 4,4-Dimethyl-2-(3-nitrophenyl)cyclohexan-1-amine |
| Bromination | Br₂ / FeBr₃ | Meta-directing (due to -NH₃⁺ formation) | 4,4-Dimethyl-2-(3-bromophenyl)cyclohexan-1-amine |
| Bromination | NBS / HFIP (mild) | Ortho-, Para-directing (-NH₂) | 4,4-Dimethyl-2-(4-bromophenyl)cyclohexan-1-amine |
| Acylation | RCOCl / AlCl₃ | Incompatible | Reaction fails due to catalyst complexation with the amine. libretexts.org |
Cross-Coupling Reactions for Aryl Modifications
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org For these reactions to be applied to the phenyl group of this compound, the ring must first be functionalized with a halide (typically bromine or iodine) or a triflate. This halogenated derivative then serves as a substrate for a variety of coupling reactions.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a highly versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org Starting with a derivative such as 4,4-Dimethyl-2-(4-bromophenyl)cyclohexan-1-amine, a wide range of aryl and heteroaryl groups can be introduced at the para-position. This method is known for its mild reaction conditions and tolerance of various functional groups. mdpi.comresearchgate.net
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction would allow for the introduction of various primary or secondary amines, amides, or carbamates onto the phenyl ring of a halogenated this compound precursor. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide variety of substrates under increasingly mild conditions. rug.nl
The following table illustrates the potential for aryl modification through these cross-coupling methodologies, starting from a hypothetical bromo-substituted derivative.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Potential Product Structure |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-([1,1'-Biphenyl]-4-yl)-4,4-dimethylcyclohexan-1-amine |
| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(dppf)Cl₂, Na₂CO₃ | 4,4-Dimethyl-2-(4-(pyridin-3-yl)phenyl)cyclohexan-1-amine |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4,4-Dimethyl-2-(4-morpholinophenyl)cyclohexan-1-amine |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | N-(4-(1-Amino-4,4-dimethylcyclohexan-2-yl)phenyl)aniline |
Computational Chemistry and Theoretical Studies on 4,4 Dimethyl 2 Phenylcyclohexan 1 Amine
Quantum Chemical Calculations (e.g., DFT, MP2)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental tools for investigating the properties of molecules like 4,4-Dimethyl-2-phenylcyclohexan-1-amine. These methods allow for the detailed examination of geometric and electronic structures. DFT, with functionals like B3LYP, is often employed for its balance of computational cost and accuracy in predicting molecular properties researchgate.net.
Geometry Optimization and Energy Minimization
The first step in the computational analysis of this compound involves geometry optimization to find the lowest energy conformation of the molecule. The cyclohexane (B81311) ring is known to adopt a chair conformation to minimize angular and torsional strain. For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions.
Due to the presence of a bulky phenyl group at the 2-position and two methyl groups at the 4-position, several stereoisomers are possible. The relative orientation of the phenyl and amine groups (cis or trans) will significantly influence the conformational preference. In general, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions.
For this compound, the chair conformation is the most stable. The two methyl groups at the 4-position will have one in an axial and one in an equatorial position. The conformational preference of the phenyl and amino groups at the 1- and 2-positions will depend on their relative stereochemistry. In the most stable chair conformations, it is expected that the larger phenyl group will preferentially occupy an equatorial position to avoid significant steric clashes with the axial hydrogens on the cyclohexane ring.
Table 1: Estimated Bond Parameters for this compound based on Analogous Compounds
| Parameter | Expected Value Range |
|---|---|
| C-C (cyclohexane) | 1.53 - 1.54 Å |
| C-N | ~1.47 Å |
| C-C (phenyl) | ~1.39 Å |
| C-H | ~1.09 Å |
| C-C-C (cyclohexane) | ~111° |
Note: These are estimated values based on general principles and data from similar molecules. Actual values would require specific DFT calculations.
Calculation of Conformational Energies and Barriers
The relative energies of different conformers and the energy barriers for their interconversion are crucial for understanding the dynamic behavior of this compound. The primary conformational change in a cyclohexane ring is the chair-chair interconversion, which proceeds through higher-energy twist-boat and boat conformations.
The energetic cost of placing a substituent in an axial position, known as the A-value, is a key factor. For a phenyl group, the A-value is approximately 3.0 kcal/mol, while for an amino group (-NH2), it is around 1.2-1.6 kcal/mol. The gem-dimethyl group at the 4-position introduces its own set of steric interactions.
Given these values, a conformation where the phenyl group is axial would be significantly destabilized compared to one where it is equatorial. The relative stability of the conformers will also be influenced by the cis/trans relationship between the phenyl and amino groups. For a trans-isomer, a diequatorial conformation would be highly favored. For a cis-isomer, one group must be axial while the other is equatorial, and the conformation with the larger phenyl group in the equatorial position would be more stable.
The energy barrier for the chair-chair interconversion of cyclohexane is approximately 10-11 kcal/mol. The presence of bulky substituents can affect this barrier. Computational methods such as DFT can be used to calculate the transition state energies for these conformational changes, providing a quantitative measure of the energy barriers.
Table 2: Estimated Conformational Energy Differences (A-values) for Substituents on a Cyclohexane Ring
| Substituent | A-value (kcal/mol) |
|---|---|
| -CH3 | 1.7 |
| -NH2 | 1.2 - 1.6 |
Note: These values are for monosubstituted cyclohexanes and serve as a basis for estimating the conformational preferences of this compound.
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of this compound can be elucidated through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring's π-system and the lone pair of electrons on the nitrogen atom of the amine group. These are the most electron-rich regions of the molecule. The LUMO is likely to be an anti-bonding π* orbital of the phenyl ring.
DFT calculations can provide precise energies for these frontier orbitals and visualize their spatial distribution. A smaller HOMO-LUMO gap generally suggests higher reactivity. The presence of the electron-donating amine group is expected to raise the energy of the HOMO, while the phenyl group provides both occupied and unoccupied π orbitals that contribute to the frontier orbital landscape.
Table 3: Predicted Qualitative Features of Frontier Molecular Orbitals
| Orbital | Primary Localization | Implication |
|---|---|---|
| HOMO | Phenyl ring (π-orbitals), Nitrogen lone pair | Site of electron donation (nucleophilic reactions) |
Molecular Mechanics and Dynamics Simulations
While quantum chemical calculations provide detailed information on static molecular properties, molecular mechanics and dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the molecule and its environment (e.g., a solvent) using a classical force field, which describes the potential energy of the system as a function of its atomic coordinates.
For this compound, MD simulations could be used to explore its conformational landscape in a solution, providing insights into the flexibility of the cyclohexane ring and the rotational freedom of the phenyl group. These simulations can also reveal information about intermolecular interactions, such as hydrogen bonding between the amine group and solvent molecules.
The simulation would start with an optimized geometry of the molecule, which is then placed in a simulation box with solvent molecules (e.g., water). The system is then allowed to evolve over time according to Newton's laws of motion. By analyzing the trajectory of the simulation, one can determine the probabilities of different conformations, the rates of conformational changes, and the nature of solute-solvent interactions. Although no specific MD simulation studies on this compound have been published, the methodology is well-established for studying similar molecules.
Prediction of Reactivity and Selectivity
Conceptual DFT provides a framework for predicting the reactivity and selectivity of molecules based on various calculated indices. nih.gov These descriptors, derived from the electron density, can identify the most reactive sites within a molecule for both nucleophilic and electrophilic attack.
Key reactivity descriptors include:
Fukui Functions: These indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites.
Local Softness and Philicity: These are related to the Fukui functions and provide a more quantitative measure of the reactivity of different atomic sites.
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the following predictions can be made:
Nucleophilic Reactivity: The nitrogen atom of the amine group, with its lone pair of electrons, is the most likely site for protonation and attack by electrophiles. The phenyl ring, being an electron-rich aromatic system, can also act as a nucleophile in electrophilic aromatic substitution reactions.
Electrophilic Reactivity: The hydrogen atoms of the amine group are the most acidic protons and thus susceptible to deprotonation by a strong base. The phenyl ring can be attacked by strong nucleophiles under certain conditions, although this is less common.
Table 4: Predicted Reactivity Sites in this compound
| Type of Attack | Most Probable Site | Rationale |
|---|---|---|
| Electrophilic Attack | Nitrogen atom | Presence of a lone pair of electrons, high negative charge density. |
| Phenyl ring (ortho, para positions) | High electron density of the π-system. |
Spectroscopic Parameter Prediction and Interpretation
Computational methods are increasingly used to predict spectroscopic parameters, such as NMR chemical shifts, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR chemical shifts. pdx.edu
The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus.
¹H NMR: The protons on the phenyl ring would appear in the aromatic region (typically 7.0-7.5 ppm). The protons on the cyclohexane ring would be in the aliphatic region (1.0-3.0 ppm), with their exact shifts depending on their axial or equatorial position and proximity to the phenyl and amino groups. The amine protons would likely appear as a broad signal, the position of which is dependent on solvent and concentration. The methyl protons would give a signal in the upfield region (around 0.9-1.2 ppm).
¹³C NMR: The carbons of the phenyl ring would resonate in the 120-150 ppm range. The carbons of the cyclohexane ring would appear in the 20-50 ppm range, and the methyl carbons would be the most upfield, typically below 30 ppm.
By calculating the NMR shielding tensors for an optimized geometry of the molecule and referencing them to a standard (e.g., tetramethylsilane, TMS), a theoretical NMR spectrum can be generated. Comparing this with an experimental spectrum can help in assigning the signals and confirming the proposed structure and conformation.
Table 5: Estimated ¹H NMR Chemical Shift Ranges
| Proton Type | Estimated Chemical Shift (ppm) |
|---|---|
| Phenyl-H | 7.0 - 7.5 |
| CH-N | 2.5 - 3.0 |
| CH-Ph | 2.0 - 2.5 |
| Cyclohexane-CH2 | 1.2 - 2.0 |
| Amine-NH2 | Variable (broad) |
Note: These are estimated ranges. Actual chemical shifts can vary depending on the specific stereoisomer, conformation, and solvent.
Advanced Analytical Methodologies for Purity and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating 4,4-Dimethyl-2-phenylcyclohexan-1-amine from impurities and for resolving its different stereoisomers. The choice of technique depends on the compound's volatility, polarity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) is a principal technique for the purity assessment of non-volatile compounds like this compound. Given that the molecule possesses two chiral centers, leading to the existence of four possible stereoisomers, chiral HPLC is indispensable for their separation and quantification. nih.gov
The separation of these enantiomers and diastereomers is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are widely effective for resolving a broad range of chiral compounds, including amines. mdpi.com The mechanism involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for each stereoisomer. mdpi.com Another class of CSPs effective for primary amines includes crown ethers, which can form specific inclusion complexes with the protonated amine group. nih.gov
Method development in chiral HPLC involves screening different CSPs and optimizing the mobile phase composition (e.g., mixtures of alkanes like hexane (B92381) with alcohols like isopropanol (B130326) or ethanol) and temperature to achieve baseline separation of all stereoisomers. mdpi.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Amylose/Cellulose derivatives) or Crown Ether-based | Enantioselective recognition and separation. nih.govmdpi.com |
| Mobile Phase | Normal Phase: Hexane/Isopropanol/Ethanol mixtures | Optimizes interaction with the CSP for resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | Affects resolution and analysis time. |
| Detection | UV at 210-220 nm (for phenyl group) | Quantification of the analyte. |
| Temperature | Ambient or controlled (e.g., 25-40 °C) | Influences separation efficiency and retention times. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For primary amines like this compound, direct analysis can sometimes be challenging due to their polarity, which may cause peak tailing on standard GC columns.
To overcome this, a common strategy is derivatization, where the amine is converted into a less polar and more volatile derivative. This process not only improves chromatographic performance but can also yield characteristic mass spectra that aid in structural confirmation. mostwiedzy.pl The resulting derivatives can then be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and identified by the mass spectrometer. The retention time provides chromatographic identification, while the mass spectrum serves as a chemical fingerprint.
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | Acylating agents (e.g., trifluoroacetic anhydride) or silylating agents. |
| GC Column | Low-polarity capillary column (e.g., DB-5ms, HP-5ms). |
| Carrier Gas | Helium or Hydrogen. |
| Injection Mode | Split/Splitless. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Analyzer | Quadrupole or Ion Trap. |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. phenomenex.com It is particularly well-suited for the analysis of arylcyclohexylamines. nih.gov This technique does not require the analyte to be volatile, making it ideal for this compound without the need for derivatization.
Typically, a reversed-phase HPLC method is used for separation, followed by detection using a tandem mass spectrometer (MS/MS). nih.gov Electrospray ionization (ESI) is the most common ionization technique for such compounds, usually operating in positive ion mode to generate the protonated molecule [M+H]⁺. In the MS/MS mode, this precursor ion is fragmented to produce characteristic product ions, which provides a high degree of certainty in identification and quantification, even in complex matrices. phenomenex.com This specificity makes LC-MS/MS the gold standard for quantitative analysis in many fields. phenomenex.com
Spectrometric Techniques for Structural Elucidation
Spectrometric methods are crucial for confirming the molecular structure of this compound and identifying unknown impurities.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which reveals the molecular weight of the compound and the masses of its fragments. The fragmentation pattern is often unique to a specific molecular structure and serves as a fingerprint for identification.
For this compound, the fragmentation pathways would be similar to those of other arylcyclohexylamines and ketamine analogues. nih.gov
Under Electron Ionization (EI-MS), characteristic fragmentation would likely involve α-cleavage adjacent to the amine group and cleavages within the cyclohexyl ring. The loss of the phenyl group or parts of the alkyl chain would also be expected.
Under Electrospray Ionization (ESI-MS/MS), fragmentation of the protonated molecule [M+H]⁺ would typically involve the loss of ammonia (B1221849) (NH₃) or cleavages leading to the formation of stable carbocations derived from the cyclohexyl or phenyl moieties. nih.gov
| Ion | Predicted m/z | Possible Fragmentation Pathway (ESI-MS/MS) |
|---|---|---|
| [M+H]⁺ | 218.2 | Protonated molecule (Precursor ion). |
| [M+H - NH₃]⁺ | 201.2 | Loss of ammonia from the precursor ion. |
| [C₆H₅]⁺ | 77.1 | Phenyl cation. |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov This capability is invaluable for unequivocally confirming the chemical formula of this compound and distinguishing it from isobaric compounds (molecules with the same nominal mass but different elemental compositions).
Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, often coupled with GC or LC, are used for HRMS analysis. nih.gov By comparing the measured exact mass with the theoretical mass calculated from the chemical formula, a high level of confidence in the compound's identity can be achieved. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₂₄N⁺ (protonated form) |
| Theoretical Exact Mass | 218.19032 |
| Hypothetical Measured Mass | 218.19010 |
| Mass Error | -1.0 ppm |
This level of precision is critical for structural elucidation, impurity identification, and meeting the stringent requirements of regulatory bodies in various industries.
Determination of Enantiomeric Excess
The determination of enantiomeric excess (ee) is a critical step in the characterization of chiral compounds such as this compound. This process quantifies the purity of a sample with respect to its enantiomeric composition. Advanced analytical methodologies, primarily chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose.
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers. researchgate.netcsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. eijppr.com The choice of CSP and mobile phase is crucial for achieving optimal resolution.
For the enantiomeric separation of this compound and structurally related compounds, polysaccharide-based CSPs are particularly effective. nih.gov These CSPs, typically derivatives of cellulose or amylose coated on a silica support, offer a broad range of applications for resolving racemic mixtures of chiral drugs and synthetic intermediates. eijppr.comunife.it The chiral recognition mechanism often involves a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector. eijppr.com
A typical analytical approach for determining the enantiomeric excess of a sample of this compound would involve the following:
Column: A polysaccharide-based chiral column, for instance, one coated with cellulose tris(3,5-dimethylphenylcarbamate).
Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol is commonly used. The ratio of these solvents is optimized to achieve the best separation. A small amount of an amine additive, like diethylamine, is often included to improve peak shape and reduce tailing for basic analytes.
Detection: A UV detector is typically used, monitoring at a wavelength where the phenyl group of the analyte absorbs, for example, at 254 nm.
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
| Resolution (Rs) | > 2.0 |
NMR-based Methods Using Chiral Derivatizing Agents or Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the enantiomeric excess of chiral compounds. Since enantiomers are spectroscopically indistinguishable in an achiral environment, the use of chiral auxiliaries is necessary to induce a chemical shift non-equivalence between them. This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), also known as chiral shift reagents.
Chiral Derivatizing Agents (CDAs)
A chiral derivatizing agent reacts with the enantiomers of the analyte to form a pair of diastereomers. Diastereomers have different physical and chemical properties and, importantly, distinct NMR spectra. bham.ac.uk For primary amines like this compound, a common and effective CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. researchgate.net The acid chloride of Mosher's acid reacts with the amine to form a stable amide.
The resulting diastereomeric amides will exhibit different chemical shifts for protons near the newly formed stereocenter. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric ratio and thus the enantiomeric excess of the original amine can be accurately determined.
The general procedure involves:
Reacting the amine sample with an enantiomerically pure Mosher's acid chloride (either the (R)- or (S)-enantiomer).
Purifying the resulting diastereomeric amides, if necessary.
Acquiring a high-resolution NMR spectrum of the product.
Identifying and integrating the well-resolved signals corresponding to each diastereomer.
| Proton | Chemical Shift (ppm) - Diastereomer 1 | Chemical Shift (ppm) - Diastereomer 2 | Δδ (ppm) |
|---|---|---|---|
| -OCH₃ | 3.54 | 3.58 | 0.04 |
| Cyclohexyl-H1 | 3.95 | 4.01 | 0.06 |
Chiral Solvating Agents (CSAs) / Chiral Shift Reagents
Chiral solvating agents, or chiral shift reagents, are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. unipi.it This interaction leads to small but measurable differences in the chemical shifts of the enantiomers in the NMR spectrum. semanticscholar.org Unlike CDAs, the use of CSAs does not involve a chemical reaction to form a covalent bond, which can be an advantage as it is a non-destructive method and avoids potential kinetic resolution issues during derivatization.
For amines, chiral acids or alcohols can act as effective CSAs. The choice of solvent is critical, as it can influence the strength of the interaction between the CSA and the analyte. Non-polar solvents are often preferred to maximize these interactions.
The analysis is performed by simply adding a small amount of the CSA to the NMR tube containing the analyte solution. The degree of separation of the signals for the two enantiomers is dependent on the concentration of the CSA, the temperature, and the solvent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
